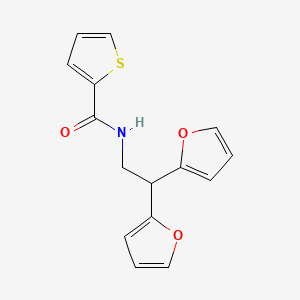

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15(14-6-3-9-20-14)16-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDEEPTXOPSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with an appropriate alkylating agent to form the 2,2-di(furan-2-yl)ethyl intermediate.

Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Furan-2,3-diones

Reduction: Dihydrothiophene derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Parameters

The dihedral angles between aromatic rings in these analogs influence molecular packing and bioactivity. For example, smaller angles in 2NPFC correlate with tighter crystal packing compared to thiophene analogs .

Electronic and Steric Modifications

- Thiophene vs.

- Nitro vs. Furanyl substituents : Nitro groups (e.g., in and ) introduce strong electron-withdrawing effects, whereas furanyl groups (target compound) may enhance π-π interactions in biological targets .

Antioxidant Activity

- Metal complexes : Co(II) and Cu(II) complexes of thiophene-2-carboxamide derivatives exhibit DPPH radical scavenging activity, surpassing propyl gallate but underperforming relative to vitamin E .

Antimicrobial Potential

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a thiophene ring and two furan rings, which contribute to its unique chemical properties. The presence of these heterocycles is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Target of Action

Furan and thiophene derivatives exhibit a wide range of biological activities. They are known to target various enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Mode of Action

The compound has been documented to exhibit:

- Antimicrobial Activity : Effective against a range of pathogens, potentially through disruption of microbial cell membranes or inhibition of vital metabolic pathways.

- Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of furan and thiophene derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| This compound | 100 | 70% |

| Control (Flumorph) | 200 | 56% |

| Control (Mancozeb) | 1000 | 76% |

This table illustrates the comparative efficacy against microbial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound has a notable cytotoxic effect on various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| A549 | 12.34 | Cell cycle arrest |

| HeLa | 10.25 | Inhibition of proliferation |

These results indicate that this compound may act as a promising anticancer agent, with mechanisms involving apoptosis and cell cycle modulation .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound exhibited superior antimicrobial properties compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

- Case Study on Anticancer Properties : Research conducted on the compound's effects on MCF-7 cells revealed that it not only inhibited cell growth but also triggered apoptotic pathways. Flow cytometry analysis indicated increased levels of caspase activation, suggesting a robust mechanism for inducing cancer cell death .

Pharmacokinetics

The pharmacokinetic profile of furan and thiophene derivatives generally suggests good bioavailability, which is crucial for therapeutic applications. Factors such as solubility, stability under physiological conditions, and metabolic pathways are essential for understanding the compound's efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves coupling a di(furan-2-yl)ethylamine derivative with thiophene-2-carboxylic acid or its activated esters (e.g., acid chlorides). Key steps include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactant solubility .

- Catalysis : Triethylamine or pyridine can neutralize byproducts (e.g., HCl) during amide bond formation .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies furan, thiophene, and carboxamide protons/carbons. For example, the thiophene carbonyl signal appears at ~165–170 ppm in ¹³C NMR .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for confirming stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 355.45 for C₂₀H₂₁NO₃S) .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

- Methodological Answer :

- In Vitro Assays :

- Anticancer : MTT assays on cancer cell lines (e.g., A549 lung cancer) to determine IC₅₀ values .

- Antimicrobial : Disk diffusion assays against bacterial/fungal strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to inflammation or cancer .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Structural Analog Comparison : Compare activity of derivatives (e.g., N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide vs. hydroxylated analogs) to identify critical functional groups .

- Experimental Replication : Standardize protocols (e.g., cell culture conditions, compound concentrations) to isolate variables .

- Meta-Analysis : Use databases like PubChem to cross-reference bioactivity data and identify trends .

Q. What computational strategies can predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase), prioritizing poses with lowest binding energies .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity using regression models .

Q. How can structure-activity relationship (SAR) studies guide derivative design to improve pharmacological properties?

- Methodological Answer :

- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -F, -Cl) to thiophene to enhance target affinity .

- Bioisosteric Replacement : Replace furan with thiazole to improve metabolic stability while retaining activity .

- Pharmacokinetic Optimization : Adjust logP (via alkyl chain modifications) to balance solubility and membrane permeability .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

- Methodological Answer :

- Disorder in Flexible Groups : The di(furan-2-yl)ethyl chain may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .

- Twinned Crystals : Implement TwinRotMat in SHELXL to refine data from twinned crystals .

- Weak Diffraction : Optimize crystal growth using vapor diffusion with PEG-based precipitants .

Q. How can metabolic stability and degradation pathways be investigated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS. Key degradation sites (e.g., carboxamide hydrolysis) are identified through fragmentation patterns .

- Stability Assays : Monitor compound integrity in PBS (pH 7.4) or simulated gastric fluid at 37°C over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.